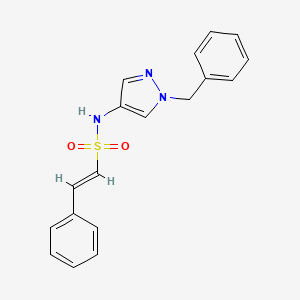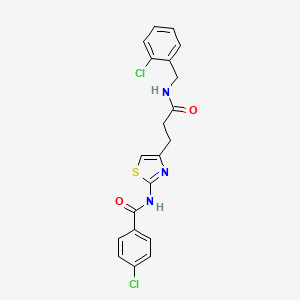
2-Ethylpyridin-3-amine
Overview
Description
2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
2-Ethylpyridin-3-amine has been studied for its potential in developing non-steroidal anti-inflammatory agents. A study explored the synthesis of N-(2-pyridyl)amides of 1-R-4-hydroxy-2-quinolone-3-carboxylic acids, using ethyl 1-R-4-hydroxy-2-quinolone-3-carboxylates with 2-aminopyridine, and reported data on their analgesic and anti-inflammatory activity (Ukrainets et al., 1993).
Magneto-Structural Studies and Thermal Analysis
In magneto-structural studies, n-ethylpyridinium salts of the tetrabromocuprate(II) anion were prepared by reacting an ethanolic solution of the aromatic amine base, HBr, and CuBr2. The study included analysis through IR, UV–Vis and ESR spectroscopies, and thermal analysis, highlighting the properties of these compounds (Luque et al., 2002).
Catalytic Alkylation of Heteroaromatic Amines
A study on the catalytic alkylation of heteroaromatic amines with alcohols using ruthenium complexes showed that 2-aminopyridine could be alkylated with primary alcohols to produce monoalkylated and dialkylated amines. This research offers insights into synthetic applications of this compound (Watanabe et al., 1996).
Coordination Chemistry and Catalysis
Research involving 2,2'-bipyridylamines, which can be synthesized from 2-aminopyridines, focused on their reaction with palladium and nickel to form complexes. These nickel complexes have been found to be highly active in ethylene oligomerization catalysis (Schareina et al., 2001).
Synthesis of N-oxides of Pyridylacetylenic Amines
A study aimed at synthesizing N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide and various amines. This research contributes to the understanding of the synthesis processes involving this compound (Ikramov et al., 2021).
Copper Catalysis in Amination of Aryl Halides
Copper catalysis has been utilized for the amination of aryl halides, converting bromopyridine into aminopyridine. This study underlines the significance of this compound in catalytic processes (Lang et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-ethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIZYKRCAPLHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2801471.png)
![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)



![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)

